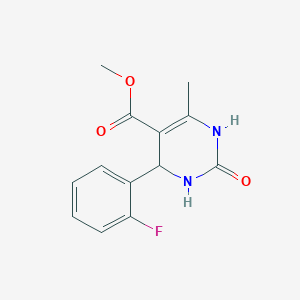
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H13FN2O3 and its molecular weight is 264.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H13FN2O3. The structure features a tetrahydropyrimidine ring with a fluorophenyl substituent that significantly influences its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit promising anticancer activity. For instance:
- Activity Against Cancer Cell Lines : this compound has been tested against various cancer cell lines. In one study, compounds structurally similar to this compound showed IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB453 | 29.1 |
These results suggest that the presence of the fluorophenyl group enhances the anticancer efficacy of pyrimidine derivatives.
Antibacterial Activity
Pyrimidine derivatives are also known for their antibacterial properties. The compound has shown effectiveness against various bacterial strains:
- Inhibition Studies : Compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.0227 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.0227 |
| S. aureus | 0.0150 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored:
- HIV Integrase Inhibition : Some studies indicate that related compounds inhibit HIV integrase with IC50 values around 0.65 µM. Although specific data on this compound is limited, its structural analogs suggest potential for antiviral applications .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the synthesis and biological evaluation of various tetrahydropyrimidine derivatives found that modifications at the phenyl ring significantly impacted anticancer activity. The study highlighted that fluorinated compounds generally exhibited enhanced potency against breast cancer cell lines .
- Antimicrobial Screening : Another study evaluated a series of pyrimidine derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed improved antibacterial activity compared to their non-halogenated counterparts .
特性
IUPAC Name |
methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNREHHSRSALOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














